
4-chloro-3-methylphenolate;tetraphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methylphenolate;tetraphenylphosphanium is an organic compound that belongs to the class of monochlorinated phenols. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring, along with a tetraphenylphosphanium group.
準備方法
Synthetic Routes and Reaction Conditions
4-chloro-3-methylphenolate can be synthesized through the chlorination of 3-methylphenol (m-cresol) using reagents such as ammonium chloride and oxone in acetonitrile . The reaction typically involves the selective oxychlorination of the aromatic compound, resulting in the formation of 4-chloro-3-methylphenol.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-chloro-3-methylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to antimicrobial activity and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant.
作用機序
The antimicrobial activity of 4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
類似化合物との比較
Similar Compounds
4-chloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-chloro-2-methylphenol: Differing in the position of the methyl group, but also used for its antimicrobial effects.
4-chloro-3-methylphenol: The parent compound without the tetraphenylphosphanium group.
Uniqueness
4-chloro-3-methylphenolate;tetraphenylphosphanium is unique due to the presence of the tetraphenylphosphanium group, which enhances its solubility and stability in various solvents. This makes it more versatile for use in different applications compared to its similar counterparts .
特性
CAS番号 |
93839-63-5 |
|---|---|
分子式 |
C31H26ClOP |
分子量 |
481.0 g/mol |
IUPAC名 |
4-chloro-3-methylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C7H7ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-4-6(9)2-3-7(5)8/h1-20H;2-4,9H,1H3/q+1;/p-1 |
InChIキー |
ACMBIXWDYKDVLL-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


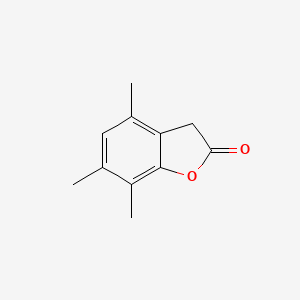
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
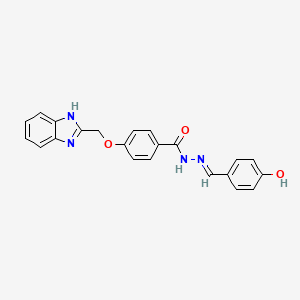
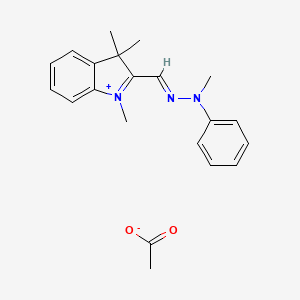
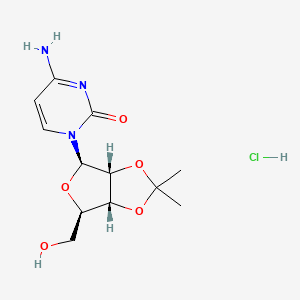
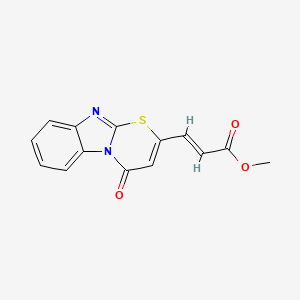
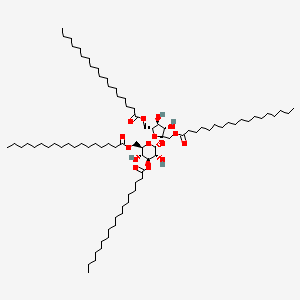
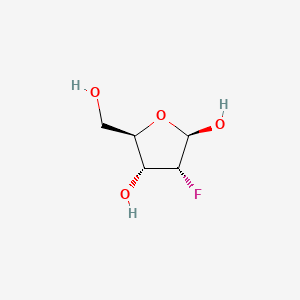

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
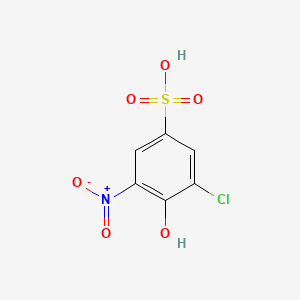
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
